1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone
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Overview
Description
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological and pharmacological activities, making them valuable in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone typically involves multi-step pathways starting from commercially available precursors. One common method involves the cyclocondensation of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent . The reaction conditions often include the use of catalytic amounts of boron trifluoride etherate under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced pyrroloquinoxaline derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives.
Scientific Research Applications
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Investigated for its potential use as an anticancer agent due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound is believed to interfere with DNA synthesis and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: A parent compound with similar structural features.
Pyrrolo[2,3-b]quinoxaline: Another derivative with different substitution patterns.
Pyrrolo[3,4-b]quinoxaline: A related compound with variations in the ring structure.
Uniqueness
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone stands out due to its specific substitution pattern, which imparts unique biological activities. Its hydroxyl and ethanone groups contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
716331-67-8 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-acetyl-1-methyl-3-phenyl-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C20H16N2O2/c1-12-17(13(2)23)18(14-8-4-3-5-9-14)19-20(24)21-15-10-6-7-11-16(15)22(12)19/h3-11H,1-2H3,(H,21,24) |
InChI Key |
FIVWMUXPSUACCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2N1C3=CC=CC=C3NC2=O)C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
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